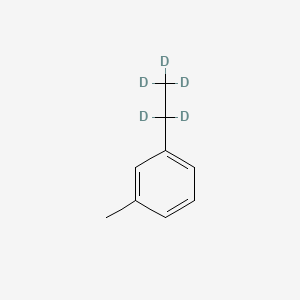

3-Ethyl-d5-toluene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12 |

|---|---|

Poids moléculaire |

125.22 g/mol |

Nom IUPAC |

1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |

InChI |

InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |

Clé InChI |

ZLCSFXXPPANWQY-WNWXXORZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C |

SMILES canonique |

CCC1=CC=CC(=C1)C |

Origine du produit |

United States |

Purification and Isolation of Highly Enriched 3 Ethyl D5 Toluene

Common techniques for the purification of organic compounds, including isotopically labeled ones, include column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography. nih.govrsc.org For instance, after synthesis, a mixture containing deuterated toluene (B28343) can be purified by filtration to remove the catalyst, followed by extraction with an organic solvent like dichloromethane (B109758) and subsequent rotary evaporation to isolate the product. google.com In some cases, multiple chromatographic steps are necessary to separate the desired compound from byproducts and unreacted starting materials. rsc.org The purity of the isolated compound is often verified by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Isotopic Purity Verification Through Advanced Analytical Spectroscopies

Applications in Quantitative Mass Spectrometry

The primary application of this compound in quantitative mass spectrometry is as an internal standard. Its chemical properties closely mimic its non-deuterated counterpart, 3-ethyltoluene (B166259), while its increased mass allows for clear differentiation in mass spectrometric analyses. This distinction is fundamental to correcting for variations in sample preparation and instrument response, thereby enhancing the reliability of quantitative results.

Development and Validation of this compound as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), the use of deuterated compounds like this compound as internal standards is a well-established practice for the quantitative analysis of volatile organic compounds (VOCs). asme.orgresearchgate.netuc.edunih.gov The development and validation of this internal standard involve demonstrating its utility in providing accurate and reproducible measurements. The validation process typically assesses parameters such as linearity, repeatability, and reproducibility. asme.org

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns in the mass spectrometer. uc.edu This similarity allows it to compensate for potential analyte loss during sample preparation and injection, as well as fluctuations in instrument performance. uc.edu For instance, in the analysis of gasoline, specified deuterated hydrocarbons, including deuterated toluene (B28343), are recommended as internal standards to ensure the quality and compliance of the fuel. scioninstruments.com

The validation of this compound as an internal standard would involve a series of experiments to establish its performance characteristics. These experiments would typically include:

Linearity Studies: Analyzing a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the target analyte (3-ethyltoluene). The response ratio of the analyte to the internal standard is then plotted against the analyte concentration to establish a linear relationship.

Precision and Accuracy: Repetitive analysis of quality control samples at different concentrations to determine the method's repeatability and accuracy.

Recovery Experiments: Spiking known amounts of the analyte and internal standard into various sample matrices to assess the efficiency of the extraction process.

The use of deuterated internal standards like this compound is crucial for achieving high-quality quantitative data in GC-MS applications, particularly for the analysis of complex matrices such as environmental samples and petroleum products. uc.eduscioninstruments.com

Table 1: GC-MS Validation Parameters for an Internal Standard

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |

| Repeatability (RSD%) | Relative standard deviation of replicate measurements. | < 15% |

| Accuracy (% Recovery) | Percentage of the true value obtained. | 85-115% |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified. | Signal-to-noise ratio > 10 |

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols with Isotopic Analogs

While this compound is primarily used in GC-MS due to its volatility, the principles of using isotopic analogs extend to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The optimization of LC-MS/MS methods involves several critical steps to ensure high sensitivity and specificity. technologynetworks.com

The process begins with the dilution of the chemical standard to an appropriate concentration for infusion into the mass spectrometer. technologynetworks.com This is followed by MS/MS optimization , which includes adjusting the ionization energy for the parent ion and the collision energy for the fragmented daughter ions to achieve the maximum signal response. technologynetworks.com The selection of multiple reaction monitoring (MRM) transitions, typically at least two for each compound, is a common practice to enhance accuracy. technologynetworks.com

Next, chromatography optimization is performed. technologynetworks.com This involves selecting a suitable column and mobile phase based on the physicochemical properties of the analyte. technologynetworks.com For non-polar compounds, a C18 column is often used. technologynetworks.com The mobile phase, commonly a mixture of solvents like methanol, acetonitrile, and water, may be modified with additives to improve peak shape and resolution. technologynetworks.com Finally, the method is verified using a calibration curve . technologynetworks.com

In the context of LC-MS/MS, a deuterated analog like this compound would be invaluable for quantifying its non-deuterated counterpart if it were amenable to LC analysis. The isotopic analog would co-elute and experience identical matrix effects and ionization suppression or enhancement, leading to more accurate quantification.

Table 2: Key Optimization Steps in LC-MS/MS Method Development

| Step | Parameters to Optimize | Goal |

|---|---|---|

| Standard Infusion | Concentration of the standard solution. | Achieve a stable and detectable signal. |

| MS/MS Optimization | Ionization energy, collision energy, MRM transitions. | Maximize parent and daughter ion signals for sensitivity and specificity. |

| Chromatography | Column type, mobile phase composition, gradient, flow rate. | Achieve good peak shape, resolution, and retention time. |

| Method Validation | Calibration curve, quality control samples. | Ensure linearity, accuracy, and precision of the method. |

Precision and Accuracy Enhancement in Trace Analysis through Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that offers high precision and accuracy, making it a definitive measurement method in many applications. osti.gov The core principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (3-ethyltoluene). osti.gov

After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. The concentration of the analyte in the original sample is then calculated from the measured isotope ratio of the spiked sample. osti.gov A key advantage of IDMS is that complete recovery of the analyte is not necessary for accurate quantification, as the isotope ratio remains constant even if some of the analyte is lost during sample preparation. osti.gov

The use of this compound in IDMS for the analysis of its non-deuterated form would significantly enhance the precision and accuracy of trace-level measurements. This is particularly important in complex matrices where matrix effects can be a major source of error in other quantitative methods. IDMS is widely used for the certification of reference materials and in clinical and environmental laboratories where high accuracy is paramount. For instance, IDMS has been successfully employed for the determination of volatile organic compounds in whole blood and epichlorohydrin (B41342) in drinking water. epa.govresearchgate.net

Environmental Tracer Studies Using this compound

The unique isotopic signature of this compound also makes it a valuable tool for environmental tracer studies. By introducing this compound into an environmental system, scientists can track its movement and fate, providing insights into various environmental processes.

Tracking Transport and Dispersion Dynamics in Environmental Compartments

This compound can be used as a tracer to study the transport and dispersion of pollutants in different environmental compartments, such as air, water, and soil. env.go.jp By releasing a known quantity of the deuterated compound at a specific location, researchers can monitor its concentration at various points downwind or downstream to understand how pollutants are transported and diluted in the environment.

This information is crucial for developing and validating environmental models that predict the fate and transport of contaminants. For example, understanding the dispersion of volatile organic compounds in the atmosphere is essential for assessing their impact on air quality and human health. alberta.ca The physicochemical properties of this compound, being similar to those of common aromatic pollutants, make it a suitable surrogate for studying their environmental behavior. nih.gov

Elucidation of Specific Source Contributions in Complex Environmental Matrices

In complex environmental matrices, it is often challenging to identify and quantify the contributions of different pollution sources. qut.edu.au Isotopic tracers like this compound can be employed in source apportionment studies to differentiate between various emission sources. copernicus.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-ethyltoluene |

| Benzene (B151609) |

| Toluene |

| Ethylbenzene (B125841) |

| Xylenes (B1142099) |

| Epichlorohydrin |

| Methanol |

| Acetonitrile |

| o-Cresol |

| Dansyl chloride |

| 3-MCPD-d5 ester |

| 2-MCPD-d5 ester |

| Gly-O-d5 |

| Fluorobenzene (B45895) |

| Chlorobenzene-d5 |

| 1,4-dichlorobenzene-d4 |

Calibration and Validation of Environmental Monitoring Techniques

The calibration and validation of analytical methods are critical for ensuring the accuracy and reliability of data in environmental monitoring. In the analysis of volatile organic compounds (VOCs) such as benzene, toluene, ethylbenzene, and xylene isomers (BTEX), deuterated stable isotopes serve as ideal internal standards. This compound, a deuterated form of 3-ethyltoluene, is employed in these methodologies, particularly those using gas chromatography-mass spectrometry (GC-MS).

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. mdpi.comwell-labs.com The validation of an analytical method confirms that it meets the requirements for a specific application by providing objective evidence through testing. mdpi.com For instance, in the quantification of BTEX compounds in air samples adsorbed onto activated charcoal, an internal standard like fluorobenzene is used to construct calibration curves and ensure the method's selectivity, specificity, linearity, and accuracy. scielo.org.co The use of an isotopically labeled standard like this compound is advantageous because it behaves nearly identically to its non-labeled counterpart (analyte) during extraction and chromatography, but it is distinguishable by its higher mass in the mass spectrometer. asm.org This allows for precise correction of analyte losses during sample workup and variations in instrument response.

Table 1: Role of this compound as an Internal Standard in Method Validation

| Validation Parameter | Function of this compound | Rationale |

| Accuracy | Corrects for analyte loss during sample preparation and extraction. | The chemical and physical properties are nearly identical to the analyte, ensuring it is affected by the extraction process in the same way. |

| Precision | Minimizes variability from instrument injection and response fluctuations. | The ratio of the analyte signal to the internal standard signal remains constant even if the injection volume or detector sensitivity varies slightly. |

| Linearity | Used to establish a reliable calibration curve across a range of concentrations. | A constant amount is added to each calibration standard, and the response ratio is plotted against concentration to create the curve. scielo.org.co |

| Recovery | Monitors the efficiency of the entire analytical procedure for each sample. | The recovery of the known amount of added standard reflects the performance of the method on a specific sample matrix. well-labs.com |

| Matrix Effects | Helps to compensate for signal suppression or enhancement caused by co-extracting substances from the sample matrix. | The standard is affected by matrix interferences in a similar manner to the analyte, allowing for accurate quantification. well-labs.com |

Metabolomic and Biochemical Pathway Elucidation Methodologies

Strategic Use of this compound for Profiling Metabolite Transformations in in vitro Systems

In vitro systems, such as human liver microsomes or cultured hepatocytes, are fundamental tools for studying the metabolic fate of chemical compounds. In these controlled environments, this compound serves as a critical internal standard for the quantitative analysis of metabolites derived from its non-labeled analogue, 3-ethyltoluene, or other structurally related compounds. The primary clearance mechanism for many xenobiotics is metabolism via multiple oxidative pathways, often mediated by cytochrome P450 (CYP) enzymes. researchgate.net

When profiling these transformations, a known quantity of this compound is introduced into the in vitro system along with the substrate being investigated. Following incubation, the mixture of the parent compound and its generated metabolites is extracted and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS). Because the deuterated standard and the non-labeled metabolites have virtually identical chromatographic retention times and ionization efficiencies but different molecular weights, the standard allows for precise and accurate quantification. This approach corrects for any loss of analytes during sample extraction and cleanup, as well as for variations in instrument performance. researchgate.net

This strategy is crucial for obtaining reliable quantitative data on metabolite formation, which is essential for understanding clearance mechanisms and potential metabolic activation pathways. For example, studies on drug metabolism use deuterated internal standards to accurately measure the formation of various oxidative metabolites, providing insights into which metabolic pathways are most significant. researchgate.net

Table 2: Illustrative Framework for an in vitro Metabolite Profiling Experiment

| Experimental Step | Procedure | Role of this compound |

| 1. Incubation | The non-labeled parent compound (e.g., 3-ethyltoluene) is incubated with a biological system like human hepatocytes. | Not directly involved in the metabolic reaction of the parent compound. |

| 2. Reaction Quenching & Standard Spiking | The metabolic reaction is stopped, and a known amount of this compound is added to the sample. | Serves as the internal standard for subsequent quantification. |

| 3. Sample Extraction | Metabolites and the internal standard are extracted from the biological matrix. | Co-extracts with the analytes, allowing its recovery to be a measure of the extraction efficiency for the target metabolites. |

| 4. LC-MS/MS Analysis | The extract is injected into the LC-MS/MS system for separation and detection. | Co-elutes with the target metabolites but is detected at a different mass-to-charge ratio, providing a stable reference signal. |

| 5. Quantification | The peak area ratio of each metabolite to the this compound standard is calculated and used to determine the metabolite's concentration against a calibration curve. | Corrects for variability in extraction, injection volume, and instrument response, ensuring accurate quantification. researchgate.net |

Analytical Frameworks for Isotopic Tracing of Hydrocarbon Degradation Pathways

Isotopic tracing is a powerful technique used to elucidate the complex pathways of microbial hydrocarbon degradation. By using compounds labeled with stable isotopes like deuterium (²H) or carbon-13 (¹³C), researchers can track the fate of the atoms from the parent hydrocarbon into metabolic intermediates and biomass. asm.orgoup.com While specific studies on this compound are not prevalent, the principles are well-established from research using other deuterated toluenes, such as ring-labeled toluene-d5 and methyl-labeled toluene-d3 (B73822). asm.org

A key aspect of this framework is the kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than breaking a carbon-hydrogen bond. This difference can be exploited to identify the initial site of enzymatic attack. Studies have shown that significant D/H isotope fractionation occurs only when the deuterium label is located at the position on the molecule that is targeted by the initial enzymatic reaction. asm.org

For example, in the anaerobic degradation of toluene by various bacterial strains, a strong D/H isotope effect was observed when using methyl-deuterated toluene-d3, but not when using ring-deuterated toluene-d5. asm.org This provided direct evidence that the initial attack by these bacteria occurs on the methyl group of the toluene molecule, confirming the proposed reaction mechanism involving benzylsuccinate synthase. asm.org Therefore, using specifically labeled isotopologues like this compound (labeled on the ethyl group) would allow researchers to investigate whether enzymatic attack occurs on the ethyl group side chain in a similar manner. This analytical framework, combining stable isotope labeling with sensitive GC-MS analysis, is indispensable for confirming biodegradation pathways in contaminated environments. asm.orgnih.gov

Table 3: Application of Labeled Toluene Isotopologues in Degradation Pathway Analysis

| Labeled Compound | Degradation Pathway Investigated | Key Finding | Implication for Pathway Elucidation |

| Toluene-d3 (methyl-labeled) | Anaerobic degradation by Desulfobacterium cetonicum and Pseudomonas putida mt-2. asm.org | Strong D/H isotope fractionation observed. asm.org | Confirms that the initial enzymatic attack occurs on the methyl group. asm.org |

| Toluene-d5 (ring-labeled) | Anaerobic degradation by Desulfobacterium cetonicum and Pseudomonas putida mt-2. asm.org | No significant D/H isotope fractionation observed. asm.org | Indicates the aromatic ring is not the initial site of attack in these pathways. asm.org |

| ¹³C-Toluene | Degradation by various aerobic and anaerobic bacteria. oup.comnih.gov | Enrichment of ¹³C in the residual toluene fraction. nih.gov | Allows for quantifying the extent of biodegradation in the field by measuring the isotopic signature of the remaining contaminant. nih.govprovectusenvironmental.com |

| This compound (ethyl-labeled) | (Hypothetical) Anaerobic degradation of 3-ethyltoluene. | A significant isotope effect would be expected if degradation initiates at the ethyl group. | Could be used to determine if the ethyl side chain is the primary site of enzymatic attack, similar to how toluene-d3 is used for the methyl group. |

Method Development for Derivatization-Enhanced Detection in Metabolite Analysis

In metabolomics, many small molecule metabolites are difficult to analyze directly using LC-MS or GC-MS due to poor volatility, thermal instability, or low ionization efficiency. sci-hub.sesci-hub.se Chemical derivatization is a technique used to modify the chemical structure of these analytes to improve their analytical characteristics. sci-hub.seresearchgate.net This process involves reacting the metabolites with a reagent to add a chemical moiety that enhances chromatographic separation and/or detection sensitivity. psu.edu

The development of robust analytical methods using derivatization requires an appropriate internal standard to ensure quantitative accuracy. A deuterated analogue of the target analyte, such as this compound for the analysis of 3-ethyltoluene metabolites, is an ideal choice. The internal standard is added to the sample prior to the derivatization step. psu.edu Because it has the same functional groups as the analyte, it undergoes the derivatization reaction under the same conditions and with similar efficiency.

Any variation in reaction yield, extraction recovery, or instrument response will affect both the analyte derivative and the deuterated standard derivative equally. psu.edu By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to highly accurate and precise quantification. researchgate.net This strategy is particularly powerful in complex biological matrices where reaction efficiency can be inconsistent. For instance, methods using methyl chloroformate or silylation reagents to derivatize amino and organic acids for GC-MS analysis rely on isotopically labeled standards to achieve absolute quantification. psu.edunih.gov

Table 4: Workflow for Derivatization-Enhanced Metabolite Analysis Using a Deuterated Standard

| Step | Description | Function of this compound (as Internal Standard) |

| 1. Sample Preparation | A biological sample (e.g., plasma, urine) is prepared, and a known amount of the deuterated standard is added. | Ensures the standard is present throughout the entire workflow. |

| 2. Derivatization | A chemical reagent is added to the sample to react with the target metabolites and the internal standard, attaching a new functional group. psu.edu | The standard is derivatized alongside the target analytes, mirroring the reaction kinetics and efficiency. |

| 3. Extraction/Clean-up | The derivatized products are extracted and purified from the complex sample matrix. | The derivatized standard is subject to the same potential losses during extraction as the derivatized analytes. |

| 4. Chromatographic Analysis (GC/LC-MS) | The final extract is analyzed. The derivatized compounds are separated chromatographically and detected by the mass spectrometer. | The derivatized standard provides a stable reference point, correcting for any analytical variability. |

| 5. Data Analysis | The concentration of each metabolite is determined by comparing its peak area to that of the deuterated standard. researchgate.net | The use of the peak area ratio provides a highly accurate and precise final concentration, independent of variations in the procedure. |

Mechanistic and Reaction Pathway Elucidation Studies with 3 Ethyl D5 Toluene

Investigation of Kinetic Isotope Effects (KIE) in Chemical Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to the lighter isotope (e.g., carbon-hydrogen, C-H) and the heavier isotope (e.g., carbon-deuterium, C-D). princeton.edu A C-D bond has a lower zero-point energy than a C-H bond, and therefore requires more energy to be broken. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond at the same position. libretexts.org

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides information about the transition state of the rate-determining step. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, with typical kH/kD values ranging from 2 to 8 for deuterium (B1214612) substitution. A secondary KIE, which is much smaller (typically kH/kD ≈ 1-1.3), occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org

In thermal reactions, deuterium labeling, as seen in 3-Ethyl-d5-toluene, is instrumental for determining reaction mechanisms. By comparing the reaction rates and product distributions of the deuterated compound with its non-deuterated counterpart (3-ethyltoluene), chemists can identify whether the C-H bonds of the ethyl group are involved in the rate-limiting step.

For instance, in a thermal decomposition or rearrangement reaction where a hydrogen atom is abstracted from the ethyl group, a significant primary KIE would be expected. If the rate of reaction for this compound is found to be several times slower than that of 3-ethyltoluene (B166259), it provides strong evidence that C-H bond cleavage at the ethyl group is a critical part of the slowest step in the reaction sequence. The magnitude of this effect can also offer insights into the symmetry and nature of the transition state. princeton.edu

Table 1: Illustrative Kinetic Isotope Effects in Thermal Reactions

| Reaction Type | Bond Cleavage in Rate-Determining Step | Expected kH/kD for this compound | Mechanism Implication |

|---|---|---|---|

| Pyrolysis | C-D bond of the ethyl group | 5 - 8 | C-H abstraction is the rate-determining step. |

| Isomerization | No C-D bond cleavage | ~1 | C-H bonds of the ethyl group are not broken in the rate-determining step. |

Isotopic substitution is a powerful technique for studying the mechanisms of enzyme-catalyzed reactions. The introduction of deuterium at a specific site, such as the ethyl group in this compound, allows researchers to probe whether an enzyme acts on that part of the molecule and if the C-H bond cleavage is a rate-limiting step in the enzymatic cycle.

Many enzymes, such as cytochrome P450 monooxygenases, catalyze the oxidation of hydrocarbons. If such an enzyme were to hydroxylate the ethyl group of 3-ethyltoluene, performing the reaction with this compound would reveal a KIE if the hydrogen abstraction step is rate-limiting. Observing a significant kH/kD value would support a mechanism where the enzyme activates the C-H bond. The use of deuterium-labeled compounds is crucial for understanding drug metabolism, as it can help identify which positions on a molecule are most susceptible to enzymatic modification. acs.org

Photochemical and Atmospheric Reaction Dynamics

The study of reactions initiated by light (photochemical) and those occurring in the Earth's atmosphere relies heavily on understanding the behavior of reactive intermediates like radicals. This compound is a valuable substrate for investigating these complex reaction networks.

Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. A common propagation step is the abstraction of a hydrogen atom by a radical to form a new radical and a stable molecule. The free-radical bromination of toluene (B28343), for example, proceeds with a kH/kD of 4.9, indicating C-H bond cleavage is part of the rate-determining step.

By using this compound, researchers can precisely measure the KIE for hydrogen/deuterium abstraction from the ethyl group by various radicals (e.g., hydroxyl, halogen, or alkyl radicals). This data helps to characterize the reactivity of these radicals and the nature of the transition state for the abstraction process. For example, a large KIE would suggest a linear, symmetric transition state for the H-atom transfer. These studies are fundamental to fields like polymer chemistry and combustion science, where radical-initiated processes are ubiquitous.

Aromatic hydrocarbons like 3-ethyltoluene are significant volatile organic compounds (VOCs) in the atmosphere. Their primary degradation pathway is initiated by reaction with hydroxyl radicals (•OH) during the day. This reaction can proceed either by •OH addition to the aromatic ring or by H-atom abstraction from the ethyl side chain.

Using this compound allows for the differentiation between these two initial pathways. If H-atom abstraction from the ethyl group is a significant pathway, a primary KIE will be observed, slowing down this specific route compared to the degradation of non-deuterated 3-ethyltoluene. Furthermore, the use of isotopically labeled compounds is crucial for product identification in complex atmospheric simulations. pdx.edu The mass of the degradation products will be shifted by the presence of deuterium, aiding their identification by techniques like mass spectrometry and confirming the specific reaction pathways they originated from. pdx.edu

Table 2: Potential Products from the OH-Initiated Atmospheric Degradation of this compound

| Initial Reaction Pathway | Intermediate Product | Expected Mass Shift (vs. non-deuterated) |

|---|---|---|

| D-atom abstraction from ethyl group | 3-d4-vinyltoluene | +4 amu |

| OH addition to the ring | Deuterated ethyl-cresol isomers | +5 amu |

Catalytic Reaction Studies

In heterogeneous and homogeneous catalysis, understanding the interaction between the catalyst and the substrate is key to designing more efficient processes. This compound can be employed to investigate the mechanisms of catalytic reactions, particularly oxidations and dehydrogenations.

For example, in the catalytic oxidation of 3-ethyltoluene to valuable products like 3-ethylbenzaldehyde or 3-vinyltoluene over metal oxide catalysts, the first step is often the activation of a C-H bond on the ethyl side chain. mdpi.commdpi.com By comparing the rate of oxidation of this compound to that of 3-ethyltoluene, a KIE can be determined. A significant KIE provides strong evidence that the cleavage of this C-H bond on the catalyst surface is the rate-determining step. researchgate.net This information is vital for catalyst development, as it helps scientists understand which properties of the catalyst (e.g., surface acidity, redox potential) are most important for activating the substrate and facilitating the reaction. nih.gov The absence of a significant KIE might suggest that another step, such as product desorption or catalyst re-oxidation, is the bottleneck in the catalytic cycle.

Surface-Catalyzed Hydrogen-Deuterium Exchange Mechanisms

Hydrogen-deuterium (H-D) exchange reactions on catalyst surfaces are fundamental to understanding catalytic activity and selectivity. While direct studies specifying this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar molecules like deuterated toluene and other alkylbenzenes.

In a typical surface-catalyzed H-D exchange experiment, the deuterated substrate is exposed to a catalyst surface in the presence of a hydrogen source. The exchange of deuterium atoms on the substrate with hydrogen atoms from the surface or the gas phase is then monitored over time, often using techniques like mass spectrometry or NMR spectroscopy. The rate and pattern of this exchange provide crucial information about the mechanism of C-H bond activation on the catalyst surface.

For a molecule like this compound, researchers would be particularly interested in the relative rates of H-D exchange at the ethyl group versus the methyl group or the aromatic ring. This would reveal which C-H bonds are more readily activated by the catalyst. The distribution of deuterium in the products can also indicate the nature of the surface intermediates involved. For instance, the observation of partially deuterated ethyl groups could suggest a stepwise exchange mechanism.

Table 1: Hypothetical Data for Surface-Catalyzed H-D Exchange of this compound on a Metal Catalyst

| Time (min) | % Deuterium Remaining (Ethyl Group) | % Deuterium Incorporation (Methyl Group) | % Deuterium Incorporation (Aromatic Ring) |

| 0 | 100 | 0 | 0 |

| 10 | 85 | 2 | 1 |

| 30 | 60 | 8 | 4 |

| 60 | 40 | 15 | 7 |

Note: This table is illustrative and based on general principles of H-D exchange reactions.

Heterogeneous and Homogeneous Catalysis Research Involving Labeled Substrates

The application of isotopically labeled substrates like this compound extends to broader studies of heterogeneous and homogeneous catalysis, where the goal is to understand the entire catalytic cycle of a particular reaction, such as dehydrogenation, oxidation, or isomerization.

Heterogeneous Catalysis:

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. Studies involving the catalytic dehydrogenation of ethylbenzene (B125841) to styrene, a structurally similar process to what might be studied with 3-ethyltoluene, provide a framework for understanding the potential use of this compound.

By using a deuterated substrate, researchers can probe the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. A significant KIE for the C-D bonds in the ethyl group would indicate that the breaking of these bonds is a rate-determining step in the dehydrogenation reaction. This information is vital for designing more efficient catalysts.

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. Organometallic complexes are often used as catalysts in these systems. The use of this compound in such a system could help to elucidate the mechanism of C-H activation by the metal center. For example, by analyzing the deuterium distribution in the products and any catalyst-substrate intermediates, researchers can determine whether the C-H activation occurs via oxidative addition, sigma-bond metathesis, or another pathway.

Table 2: Illustrative Kinetic Isotope Effect Data for a Catalytic Reaction of 3-Ethyltoluene vs. This compound

| Reaction Type | Catalyst Type | Rate Constant (kH) for 3-Ethyltoluene (s⁻¹) | Rate Constant (kD) for this compound (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Dehydrogenation | Heterogeneous (e.g., Pt/Al₂O₃) | 1.5 x 10⁻³ | 0.5 x 10⁻³ | 3.0 |

| Oxidation | Homogeneous (e.g., Co(OAc)₂) | 2.8 x 10⁻⁴ | 2.7 x 10⁻⁴ | 1.04 |

Note: This table presents hypothetical data to illustrate the concept of the kinetic isotope effect.

Environmental Science Research and Remediation Applications of Isotopic Analogs

Biodegradation Pathways of Alkylbenzenes in Aerobic and Anaerobic Conditions

Stable isotope probing (SIP) with compounds like 3-Ethyl-d5-toluene is a critical technique for elucidating the intricate pathways of microbial degradation of alkylbenzenes. By introducing a substrate with a heavier isotopic signature, researchers can track the incorporation of the isotope into microbial biomass and metabolic intermediates, thereby identifying the microorganisms responsible for degradation and the specific biochemical reactions involved.

Characterization of Microbial Degradation Intermediates Using Labeled Substrates

The use of this compound allows for the unambiguous identification of metabolic intermediates in both aerobic and anaerobic biodegradation pathways. Under aerobic conditions, bacteria often initiate the degradation of ethylbenzene (B125841) through oxidation of the ethyl side chain or the aromatic ring. In anaerobic settings, a common initial step is the addition of fumarate (B1241708) to the ethyl group, catalyzed by enzymes such as benzylsuccinate synthase and its analogs.

When this compound is used as the substrate, the deuterium (B1214612) atoms serve as a stable isotopic label. As the compound is metabolized, these labels are retained in the degradation products. By employing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), scientists can distinguish these labeled intermediates from the complex background of naturally occurring organic matter. This allows for the precise characterization of the degradation pathway, including the identification of key intermediates that might otherwise be present at concentrations too low to detect.

Enzyme Induction and Gene Expression Studies Related to Toluene (B28343) Degradation

The presence of alkylbenzenes like toluene and ethylbenzene in the environment can induce the expression of specific genes and the synthesis of enzymes required for their degradation in certain microorganisms. Studies on bacteria such as Pseudomonas putida have revealed that exposure to toluene leads to the upregulation of the tod operon, which codes for enzymes involved in the toluene degradation pathway. dtu.dknih.gov

While specific studies focusing solely on this compound are limited, the principles of enzyme induction can be extrapolated. The introduction of this compound into a microbial community capable of degrading alkylbenzenes would be expected to trigger a similar genetic response. By monitoring the transcriptome (the full range of messenger RNA molecules) of the microbial community after exposure to the deuterated compound, researchers can identify the specific genes and operons that are activated. This approach provides insight into the regulatory mechanisms that control the biodegradation of these pollutants.

Environmental Transport and Fate Modeling Refinement

Understanding the movement and ultimate fate of contaminants in the environment is crucial for assessing risks and designing effective remediation strategies. Deuterated analogs like this compound are valuable tools for refining the parameters used in environmental transport and fate models.

Parameter Estimation for Volatilization and Dissolution Processes with Deuterated Analogs

The physical and chemical properties of a contaminant, such as its vapor pressure and aqueous solubility, govern its tendency to volatilize from soil or water into the air and to dissolve in groundwater. While the isotopic labeling in this compound results in a slightly higher molecular weight than its non-deuterated counterpart, its physicochemical properties are very similar. This allows it to be used as a reliable tracer in studies designed to measure key environmental parameters.

In controlled laboratory experiments or field studies, this compound can be introduced into soil or water, and its rate of disappearance from the initial phase can be monitored over time. This data can then be used to calculate more accurate site-specific parameters for volatilization and dissolution, leading to more reliable predictions from environmental fate and transport models.

Chemoattraction and Bioremediation Enhancement Studies

Chemotaxis, the directed movement of microorganisms in response to a chemical stimulus, can play a significant role in the bioremediation of contaminated sites. Some bacteria capable of degrading pollutants like toluene have been shown to be attracted to these compounds, which can enhance the rate of degradation by bringing the microbes into closer contact with their food source. nih.gov

Soil and Groundwater Contamination Research

Soil and groundwater contamination by alkylbenzenes, often as components of petroleum products, is a widespread environmental problem. nih.govnih.govcdc.gov Isotopic analogs like this compound can be used as internal or surrogate standards in the analysis of environmental samples to improve the accuracy and reliability of contamination assessments.

In these applications, a known amount of this compound is added to a soil or water sample before extraction and analysis. Because the deuterated compound behaves almost identically to the non-labeled ethylbenzene during the analytical process, any losses of the target analyte during sample preparation can be quantified by measuring the recovery of the labeled standard. This allows for more accurate determination of the true concentration of ethylbenzene in the contaminated sample.

Below is a table summarizing the types of research applications for this compound and the information that can be gained:

| Research Area | Application of this compound | Information Gained |

| Biodegradation Pathways | Stable Isotope Probing (SIP) | Identification of degradation intermediates and active microbial populations. |

| Enzyme and Gene Studies | Induction experiments | Understanding of genetic regulation of degradation pathways. |

| Environmental Fate Modeling | Tracer studies | Refinement of volatilization and dissolution parameters. |

| Bioremediation | Chemoattraction studies | Potential for enhancing microbial degradation of contaminants. |

| Contamination Analysis | Surrogate/Internal standard | Improved accuracy of quantitative analysis of ethylbenzene in environmental samples. |

Volatile Organic Compound Emissions from Contaminated Sites

Accurate quantification of volatile organic compound (VOC) emissions from contaminated sites, such as industrial facilities or landfills, is critical for assessing environmental impact and human health risks. nih.govmdpi.com The analysis of VOCs in air samples is commonly performed using gas chromatography-mass spectrometry (GC-MS), often following U.S. EPA Method TO-15, which involves collecting whole air samples in specially prepared canisters. epa.govrestek.com

In these analytical procedures, deuterated compounds like this compound are essential as internal standards. researchgate.net An internal standard is a compound with similar chemical properties to the target analytes that is added in a precise, known quantity to every sample, blank, and calibration standard before analysis. epa.gov Its purpose is to correct for variations in analytical instrument response and potential sample loss during preparation or injection. epa.gov

Because the internal standard is subject to the same procedural variations as the target VOCs, any change in its measured concentration can be used to mathematically correct the concentrations of the other analytes. researchgate.net The use of a deuterated standard is ideal because it behaves almost identically to its non-deuterated counterparts during chromatographic separation but is easily distinguished by the mass spectrometer due to its higher mass. This ensures that the quantification of target VOCs is not affected by the presence of the standard itself.

For example, when analyzing for emissions of benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) from a contaminated site, this compound could be added as an internal standard. aaqr.orgsrjhs.org The known concentration of the standard provides a stable reference point against which the concentrations of the BTEX compounds are calculated, leading to highly accurate and reliable data.

Table 2: Example VOC Analysis from a Contaminated Air Sample Using an Internal Standard This table shows hypothetical analytical results for common VOCs from a contaminated site, demonstrating the role of this compound as an internal standard.

| Compound | Retention Time (min) | Measured Peak Area | Calculated Concentration (µg/m³) | Notes |

| Benzene | 5.4 | 185,400 | 5.2 | Target Analyte |

| Toluene | 7.2 | 650,100 | 15.8 | Target Analyte |

| Ethylbenzene | 8.9 | 312,600 | 7.1 | Target Analyte |

| This compound | 9.1 | 455,000 | 10.0 (Known) | Internal Standard |

| m,p-Xylene | 9.3 | 890,500 | 21.5 | Target Analyte |

| o-Xylene | 9.8 | 354,200 | 8.6 | Target Analyte |

Computational and Theoretical Investigations of 3 Ethyl D5 Toluene

Quantum Chemical Calculations for Structural and Energetic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and geometry of 3-Ethyl-d5-toluene. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. In the context of this compound, DFT studies are instrumental in elucidating the subtle yet significant consequences of isotopic substitution on molecular conformation and stability.

Furthermore, DFT is employed to explore the potential energy surface of the molecule, identifying stable conformers (rotational isomers) and the energy barriers between them. For this compound, this involves rotation around the C-C bond connecting the ethyl group to the toluene (B28343) ring. Isotopic substitution can slightly alter the rotational barriers and the relative populations of different conformers.

| Property Investigated | DFT-Calculated Parameter | Significance for this compound | Relevant Research Context |

|---|---|---|---|

| Molecular Geometry | Bond lengths, bond angles, dihedral angles | Quantifies the shortening of C-D bonds versus C-H bonds due to lower ZPVE. | rsc.orgnih.gov |

| Aromaticity | HOMA (Harmonic Oscillator Model of Aromaticity), NICS (Nucleus-Independent Chemical Shift) | Assesses how isotopic substitution on the ethyl group perturbs the electronic delocalization of the benzene (B151609) ring. | rsc.org |

| Conformational Stability | Relative energies of rotamers, rotational energy barriers | Determines the preferred orientation of the ethyl group and the energy required for its rotation. | acs.org |

| Vibrational Frequencies | Harmonic frequencies | Predicts shifts in vibrational modes (e.g., C-D vs. C-H stretching) observed in IR and Raman spectroscopy. | researchgate.net |

While DFT is highly effective, high-accuracy ab initio methods, such as the Gaussian-n (e.g., G4) and Complete Basis Set (CBS) composite methods, are often the gold standard for calculating energetic properties with chemical accuracy (typically within 1 kcal/mol). acs.org These methods are particularly valuable for studying reaction mechanisms involving this compound.

A key application is the determination of transition state (TS) structures and the calculation of activation energies (energetic barriers). nih.gov For instance, in reactions such as hydrogen abstraction from the methyl group or the aromatic ring, ab initio calculations can map the potential energy surface from reactants to products, identifying the highest energy point along the reaction coordinate, which is the transition state. acs.orgnist.gov The energy difference between the reactants and the TS defines the barrier to reaction. Comparing the energetic barriers for the deuterated and non-deuterated analogues allows for the theoretical prediction of kinetic isotope effects (KIEs), providing mechanistic insight. researchgate.net

| Reaction Type | Computational Goal | Ab initio Method Example | Insights Gained |

|---|---|---|---|

| Hydrogen Abstraction | Calculate barrier heights and reaction enthalpies. | G4, G3MP2B3 | Predicts the most likely site of radical attack and the temperature dependence of the reaction. acs.orgnist.gov |

| Cyclodimerization/Trimerization | Locate transition states for one-step vs. two-step mechanisms. | G3MP2B3 | Elucidates the favorability of different oligomerization pathways for industrial precursors. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Differentiate between stepwise and concerted mechanisms. | G3-type methods | Provides evidence for reaction mechanisms by comparing calculated KIEs with experimental data. researchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of both intramolecular dynamics and intermolecular interactions. For this compound, MD simulations can be used to study its behavior in the liquid phase or in solution, revealing how molecules interact with each other and with solvent molecules. jafmonline.net

A key analytical tool in MD is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from another particle. jafmonline.net By calculating the RDFs between different atom pairs (e.g., between the aromatic rings of two toluene molecules or between toluene and water molecules), one can characterize the structure and strength of intermolecular interactions, such as π-π stacking and van der Waals forces. jafmonline.netmdpi.com

Both classical MD (using force fields) and ab initio MD (where forces are calculated "on-the-fly" using quantum mechanics, e.g., Car-Parrinello MD) can be employed. mdpi.com Ab initio MD is computationally more intensive but provides a more accurate description of electronic polarization and charge transfer during interactions. Path Integral Molecular Dynamics (PIMD) can also be used to incorporate nuclear quantum effects, which is particularly relevant for accurately modeling the behavior of deuterated compounds. mdpi.com

Prediction of Reaction Rate Constants and Pathways Using Advanced Theoretical Models

Building upon the energetic data from quantum chemical calculations, advanced theoretical models are used to predict reaction rate constants (k). Transition State Theory (TST) is a cornerstone of these predictions, relating the rate constant to the free energy of activation. acs.org

For complex reactions, especially those relevant in combustion or atmospheric chemistry, more sophisticated theories are necessary. nih.gov Variational Transition State Theory (VTST) improves upon TST by locating the "bottleneck" of the reaction more accurately along the reaction path. researchgate.net To account for quantum mechanical tunneling, especially for the transfer of light particles like hydrogen and deuterium (B1214612), corrections such as the Small-Curvature Tunneling (SCT) approximation are often included. nih.gov

For unimolecular reactions or pressure-dependent bimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is used. nist.gov This statistical theory calculates pressure- and temperature-dependent rate constants by considering the distribution of energy among the vibrational and rotational modes of the energized molecule. The combination of high-level electronic structure calculations (like G4) with these kinetic theories (e.g., RRKM/Master Equation analysis) allows for the reliable prediction of reaction rates and branching ratios for various pathways involving this compound. acs.orgnist.gov

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectra of molecules like this compound. Theoretical spectra can aid in the assignment of experimental signals and provide a link between spectral features and molecular structure.

NMR Spectroscopy : Quantum chemical calculations can predict nuclear magnetic shielding tensors. nih.gov These tensors are directly related to the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT can predict how the deuterium substitution on the ethyl group influences the ¹³C and ¹H chemical shifts of the entire molecule. Such calculations have shown that the primary source of the deuterium isotope effect on ¹³C chemical shifts is the slight change in molecular geometry upon deuteration. nih.gov

Vibrational Spectroscopy (IR and Raman) : The harmonic vibrational frequencies and intensities can be calculated using DFT. researchgate.net These calculations predict the positions and relative intensities of absorption bands in the Infrared (IR) and Raman spectra. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor. Such calculations clearly distinguish the vibrational modes involving deuterium (e.g., C-D stretches and bends) from their hydrogen counterparts due to the mass difference.

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Visible (UV-Vis) spectrum. rsc.org These calculations help in understanding the electronic transitions of the molecule, such as the π → π* transitions within the aromatic ring. The effect of the deuterated ethyl group on these transitions can also be assessed.

| Spectroscopy Type | Predicted Property | Typical Computational Method | Insight for this compound |

|---|---|---|---|

| NMR | Chemical Shifts (Nuclear Shielding Tensors) | DFT (e.g., B3LYP) with GIAO | Explains the origin of deuterium isotope effects on ¹³C and ¹H chemical shifts. nih.gov |

| IR & Raman | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) Harmonic Analysis | Aids in assigning experimental spectra and identifying C-D vibrational modes. researchgate.net |

| UV-Vis / Photoluminescence | Excitation Energies, Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Predicts absorption/emission wavelengths and helps assign electronic transitions. rsc.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Deuterated Ethyltoluene Analogs

Development of Novel Synthesis Routes for Complex Isotopic Labeling Patterns

The synthesis of specifically labeled compounds like 3-Ethyl-d5-toluene, where the deuterium (B1214612) atoms are located on the ethyl group, is foundational to its utility. Future research will undoubtedly focus on creating more complex and precise isotopic labeling patterns on ethyltoluene and related molecules. Current methods for deuterium labeling of aromatic compounds often involve techniques such as acid-catalyzed hydrogen-deuterium exchange, metal-catalyzed reactions, and the use of deuterated starting materials.

For instance, the synthesis of deuterated aromatic compounds can be achieved through H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often facilitated by catalysts like platinum on alumina. Microwave-assisted synthesis has also emerged as a technology to improve the efficiency of these reactions. Another approach involves the deamination of aromatic amines in the presence of deuterohypophosphorous acid.

Future synthetic endeavors will likely target:

Regioselective Deuteration: Developing methods to introduce deuterium at specific positions on the aromatic ring or the alkyl side chains of ethyltoluene with high precision. This would allow for the synthesis of a wider range of isotopic isomers, each tailored for specific experimental needs.

Stereospecific Isotopic Labeling: For more complex analogs, controlling the stereochemistry of deuterium incorporation will be crucial, particularly for studying enzymatic reactions with high stereospecificity.

Multi-Isotope Labeling: Combining deuterium labeling with other stable isotopes like ¹³C and ¹⁵N within the same molecule will create powerful tools for multi-dimensional analysis in metabolic and mechanistic studies.

The development of these novel synthesis routes will be instrumental in expanding the toolkit of researchers and enabling more sophisticated experiments.

Integration with Advanced High-Resolution Analytical Platforms

Deuterated compounds like this compound are invaluable as internal standards in quantitative analysis, primarily due to their mass difference from their non-deuterated counterparts. The integration of these labeled compounds with advanced high-resolution analytical platforms is a key area of future development.

High-resolution mass spectrometry (HRMS), coupled with techniques like gas chromatography (GC) and liquid chromatography (LC), allows for the precise differentiation and quantification of analytes in complex matrices. The use of deuterated internal standards helps to correct for variations in sample preparation and instrument response, leading to more accurate and reliable results.

Emerging research in this area will likely focus on:

Enhanced Sensitivity and Specificity: Utilizing the unique mass signature of this compound to develop ultra-sensitive analytical methods for the detection of low levels of ethyltoluene isomers in various samples.

Matrix Effect Mitigation: In complex samples such as environmental matrices or biological fluids, other components can interfere with the analysis. Deuterated internal standards co-elute with the analyte of interest, helping to compensate for these matrix effects.

Multi-Residue Analysis: Developing methods that use a suite of deuterated standards, including this compound, for the simultaneous quantification of multiple volatile organic compounds (VOCs).

The synergy between precisely labeled internal standards and the capabilities of high-resolution analytical instrumentation will continue to push the boundaries of quantitative analytical chemistry.

Expansion of Tracer Applications in Environmental and Geochemical Cycling Studies

Stable isotope tracers are powerful tools for tracking the fate and transport of compounds in the environment and for elucidating geochemical cycles. Deuterated aromatic hydrocarbons, including analogs of ethyltoluene, have significant potential in this regard.

Isotopic labeling allows researchers to follow the transformation and degradation pathways of pollutants in soil, water, and air. For example, stable isotope probing (SIP) with ¹³C-labeled toluene (B28343) has been used to identify microorganisms responsible for its degradation in aquifers. Similarly, deuterated compounds can be used to trace the movement of contaminants and understand their environmental persistence.

Future applications in this domain could include:

Tracking Pollutant Fate: Using this compound as a tracer to study the environmental fate of ethyltoluene isomers, which are components of gasoline and other industrial products. This could involve monitoring its degradation, volatilization, and sorption in different environmental compartments.

Investigating Biodegradation Pathways: Elucidating the mechanisms of microbial degradation of ethyltoluene by tracking the incorporation of deuterium into metabolic products.

Groundwater and Air Pollution Studies: Employing deuterated tracers to understand the transport and dispersion of pollutants in groundwater and the atmosphere, providing valuable data for environmental modeling and risk assessment.

The use of deuterated ethyltoluene analogs as environmental tracers will contribute to a more comprehensive understanding of the behavior of aromatic hydrocarbons in the environment.

Computational Chemistry Driven Discovery of New Reaction Pathways and Catalytic Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction mechanisms and exploring new chemical transformations. The study of deuterated compounds through computational methods offers unique insights into reaction dynamics and energetics.

DFT calculations can be used to model the vibrational frequencies of molecules, which are altered upon isotopic substitution. This allows for the prediction of infrared spectra for deuterated compounds, which can aid in their identification and characterization. Furthermore, computational models can predict the kinetic isotope effects (KIEs) associated with different reaction pathways, providing valuable information for mechanistic elucidation.

Future research at the intersection of computational chemistry and deuterated ethyltoluene analogs will likely involve:

Predicting Reaction Mechanisms: Using DFT to model the reaction pathways for the synthesis and transformation of this compound and other deuterated analogs, helping to optimize reaction conditions and discover new synthetic routes.

Designing Novel Catalysts: Computationally screening potential catalysts for their ability to promote specific deuteration reactions or transformations of ethyltoluene with high selectivity.

Understanding Spectroscopic Properties: Calculating the spectroscopic properties of deuterated ethyltoluene isomers to aid in their experimental identification and to interpret complex spectra.

The predictive power of computational chemistry will accelerate the discovery and application of deuterated compounds in various scientific fields.

Contribution to Fundamental Understanding of Organic Reaction Mechanisms

The study of kinetic isotope effects (KIEs) is a cornerstone of physical organic chemistry, providing detailed insights into the transition states of chemical reactions. By replacing a hydrogen atom with a deuterium atom at a specific position in a reacting molecule, chemists can probe whether the C-H bond is broken in the rate-determining step of the reaction.

The heavier mass of deuterium compared to protium (B1232500) leads to a lower zero-point energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate if this bond cleavage occurs in the rate-limiting step. This phenomenon, known as a primary KIE, is a powerful tool for mapping out reaction mechanisms.

Future contributions of deuterated ethyltoluene analogs to the fundamental understanding of organic reaction mechanisms will likely include:

Elucidating Reaction Pathways: Using this compound and other specifically labeled isomers to determine the mechanisms of various organic reactions, such as oxidation, halogenation, and electrophilic aromatic substitution.

Probing Transition State Structures: Analyzing the magnitude of the KIE to gain information about the geometry and vibrational frequencies of the transition state.

Investigating Enzymatic Reactions: Employing deuterated substrates to study the mechanisms of enzymes that metabolize aromatic hydrocarbons, which has implications for toxicology and drug metabolism.

By providing a means to experimentally probe the energetic landscape of chemical reactions, deuterated compounds like this compound will continue to be essential for advancing our fundamental knowledge of organic chemistry.

Data Tables

Table 1: Potential Analytical Applications of this compound

| Analytical Technique | Application | Expected Outcome |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification of ethyltoluene isomers in environmental samples. | Improved accuracy and precision of measurements by correcting for matrix effects and instrumental variability. |

| High-Resolution Mass Spectrometry (HRMS) | Development of highly sensitive and selective methods for trace-level detection of ethyltoluene. | Lower limits of detection and unambiguous identification of the analyte. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of ethyltoluene metabolites in biological samples. | Accurate determination of metabolic pathways and rates. |

Table 2: Potential Research Areas for Deuterated Ethyltoluene Analogs in Environmental and Geochemical Studies

| Research Area | Specific Application | Scientific Question Addressed |

| Environmental Fate and Transport | Use as a tracer in soil and water microcosm studies. | What are the primary degradation pathways and half-life of ethyltoluene in different environmental matrices? |

| Geochemical Cycling | Tracing the origin and transformation of aromatic hydrocarbons in sedimentary records. | How have the sources and cycling of ethyltoluene changed over time? |

| Bioremediation Studies | Monitoring the effectiveness of bioremediation strategies for sites contaminated with petroleum hydrocarbons. | Are the introduced microorganisms actively degrading the target pollutants? |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for deuterium-labeled 3-Ethyl-toluene (3-Ethyl-d5-toluene), and how do reaction conditions influence isotopic purity?

- Methodological Answer : Synthesis typically involves catalytic deuteration of the ethyl group or aromatic ring using deuterated reagents (e.g., D₂O, D₂ gas) under controlled conditions. For example, hydrogen-deuterium exchange on a toluene derivative may require Pd/C catalysts at elevated temperatures (~150–200°C) to achieve >98% isotopic purity. Post-synthesis purification via fractional distillation or preparative GC-MS is critical to isolate this compound from byproducts .

- Key Considerations : Monitor deuteration efficiency using NMR (e.g., disappearance of proton signals in the ethyl or aromatic regions) and validate purity via isotopic ratio mass spectrometry (IRMS).

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and what are their detection limits?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for trace analysis, offering detection limits as low as 0.1 ppb. Nuclear magnetic resonance (¹H NMR and ²H NMR) is essential for structural confirmation and isotopic distribution analysis. For environmental samples, coupling GC-MS with solid-phase microextraction (SPME) improves sensitivity .

- Data Interpretation : Calibration curves using deuterated internal standards (e.g., d10-ethylbenzene) mitigate matrix effects. Cross-validate results with high-resolution LC-MS/MS to resolve co-eluting contaminants .

Advanced Research Questions

Q. How do isotopic effects (e.g., deuterium substitution) alter the physicochemical properties of this compound compared to its non-deuterated analog?

- Methodological Answer : Deuterium incorporation increases molecular mass, leading to subtle shifts in boiling/melting points and vibrational spectra. Computational studies (DFT or MD simulations) can predict thermodynamic stability differences, while experimental validation via vapor pressure osmometry or IR spectroscopy quantifies these effects. For example, deuterated ethyl groups reduce C-D bond reactivity in radical-mediated reactions, affecting degradation pathways .

- Contradiction Analysis : Discrepancies between computational predictions and experimental data (e.g., reaction kinetics) may arise from incomplete deuteration or solvent interactions. Replicate studies under inert atmospheres to isolate isotopic effects .

Q. What strategies resolve contradictions in environmental fate data for this compound, such as conflicting biodegradation rates reported in soil vs. aqueous systems?

- Methodological Answer : Conduct microcosm experiments under controlled conditions (e.g., OECD 301F for aqueous systems vs. EPA 835.3200 for soil). Use isotopically labeled tracers to distinguish biotic vs. abiotic degradation. Statistical tools like ANOVA or mixed-effects models account for variability in microbial activity or soil organic content .

- Data Synthesis : Meta-analysis of peer-reviewed studies (systematic review protocols per PRISMA guidelines) identifies methodological biases, such as differences in inoculum sources or incubation temperatures .

Q. How can computational models (e.g., QSAR, molecular docking) predict the ecological toxicity of this compound, and what are their limitations?

- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and deuterium substitution patterns. Validate against experimental ecotoxicity data (e.g., Daphnia magna LC50). Limitations include inadequate training datasets for deuterated compounds and oversimplification of metabolic pathways in docking simulations .

- Research Gaps : Prioritize in vitro assays (e.g., cytochrome P450 inhibition studies) to refine computational predictions of metabolic fate .

Methodological Best Practices

- Literature Review : Use systematic review tools (e.g., Covidence) to map knowledge gaps, focusing on isotopic labeling studies in environmental chemistry .

- Data Presentation : Follow IUPAC guidelines for reporting isotopic purity and analytical uncertainty. Include raw spectra in supplementary materials to enhance reproducibility .

- Collaboration : Consult computational chemists and isotope specialists early in experimental design to align methods with emerging standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.